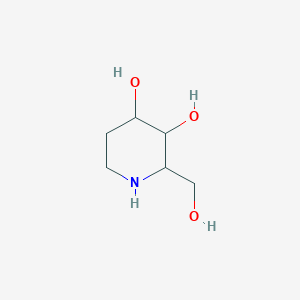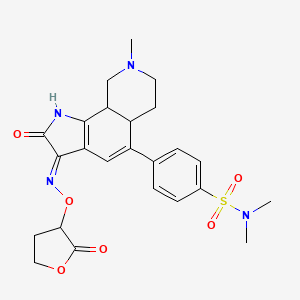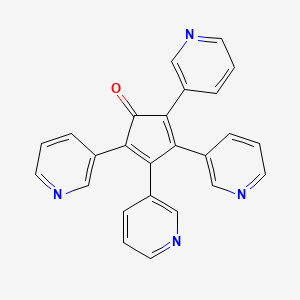
2,3,4,5-Tetra(pyridin-3-yl)cyclopenta-2,4-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrapyrid-3-ylcyclopentadienone is a complex organic compound characterized by a cyclopentadienone core substituted with four pyridyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetrapyrid-3-ylcyclopentadienone typically involves the condensation of pyridine derivatives with cyclopentadienone precursors. One common method includes the reaction of 1,3-diarylpropan-2-ones with benzil in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of Tetrapyrid-3-ylcyclopentadienone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of recyclable catalysts and solvents is also considered to enhance the sustainability of the production process .
化学反応の分析
Types of Reactions: Tetrapyrid-3-ylcyclopentadienone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include substituted pyridyl derivatives, quinones, and dihydro compounds, each with distinct chemical and physical properties .
科学的研究の応用
Tetrapyrid-3-ylcyclopentadienone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes
作用機序
The mechanism of action of Tetrapyrid-3-ylcyclopentadienone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
Tetraphenylcyclopentadienone: Similar in structure but with phenyl groups instead of pyridyl groups.
Tetrapyridylporphyrin: Contains pyridyl groups but with a porphyrin core.
Tetraphenylporphyrin: Similar to Tetrapyridylporphyrin but with phenyl groups
Uniqueness: Tetrapyrid-3-ylcyclopentadienone is unique due to its combination of a cyclopentadienone core with pyridyl substituents, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with metal ions or other organic molecules .
特性
CAS番号 |
56650-54-5 |
|---|---|
分子式 |
C25H16N4O |
分子量 |
388.4 g/mol |
IUPAC名 |
2,3,4,5-tetrapyridin-3-ylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C25H16N4O/c30-25-23(19-7-3-11-28-15-19)21(17-5-1-9-26-13-17)22(18-6-2-10-27-14-18)24(25)20-8-4-12-29-16-20/h1-16H |
InChIキー |
XVQVXEQYNUQGHN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=C(C(=O)C(=C2C3=CN=CC=C3)C4=CN=CC=C4)C5=CN=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl]amino]-5-[[(3S)-3,6-diaminohexanoyl]amino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate;suluric acid](/img/structure/B15286197.png)
![3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole;iodide](/img/structure/B15286210.png)
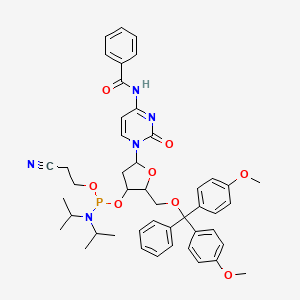


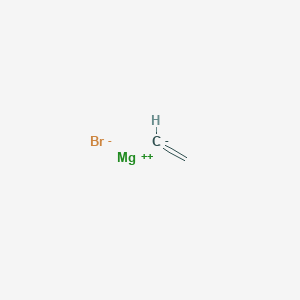
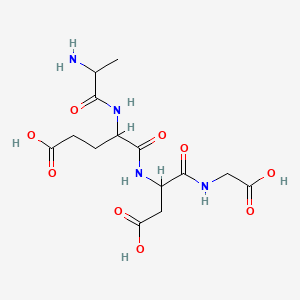
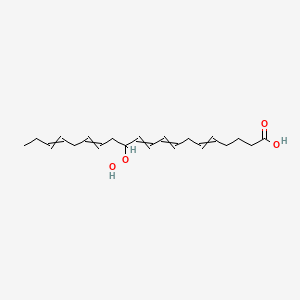
![[17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B15286263.png)
![2-[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]-6-(7-{2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-1H-imidazol-5-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-1,3-benzodiazole tetrahydrochloride](/img/structure/B15286264.png)

![7-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B15286282.png)
